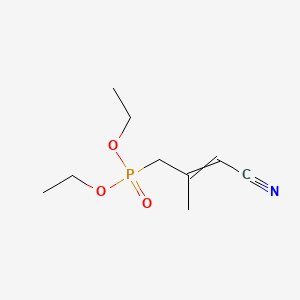

Phosphonic acid, (3-cyano-2-methyl-2-propenyl)-, diethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Multi-Component Synthesis

- Abstract: The compound is used in multi-component reactions for synthesizing chromenyl phosphonic acid esters. These reactions are catalyzed by potassium phosphate, offering advantages like economical synthesis and mild conditions (Gaikwad et al., 2011).

Catalytic Applications

- Abstract: Utilized in the synthesis of chromenyl phosphonic acid ester derivatives, this compound is part of a process involving a dual basic ionic liquid catalyst. This method highlights high yields, environmental benefits, and the potential of the synthesized compounds as anticancer agents (Gaikwad et al., 2019).

Polymerization and Material Science

- Abstract: The compound plays a role in the polymerization of cyclic phosphoric esters, where it contributes to the formation of polymers with different ring sizes, highlighting its utility in material science and polymer chemistry (Korshak et al., 1958).

Antimicrobial Properties

- Abstract: Derivatives of this compound exhibit antimicrobial properties. This finding is significant in the context of developing new antimicrobial agents (Kumar et al., 2011).

Organic Chemistry and Synthesis

- Abstract: In organic synthesis, this compound is involved in the creation of various phosphonate compounds, indicating its versatility in chemical reactions (Lachkova et al., 1993).

Macromolecular Chemistry

- Abstract: It's integral in the synthesis of poly(phenylacetylene)s with phosphonic acid pendants. These polymers can form helical structures upon complexation with chiral amines, showcasing its application in advanced material synthesis (Onouchi et al., 2004).

Propriétés

IUPAC Name |

4-diethoxyphosphoryl-3-methylbut-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16NO3P/c1-4-12-14(11,13-5-2)8-9(3)6-7-10/h6H,4-5,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUURRZDCJCVGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=CC#N)C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16NO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)

![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/no-structure.png)

![(4S,5R)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B562351.png)